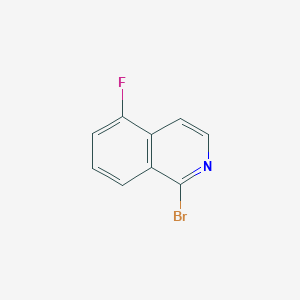
1-Bromo-5-fluoroisoquinoline
Vue d'ensemble
Description
“1-Bromo-5-fluoroisoquinoline” is a chemical compound with the molecular formula C9H5BrFN . It is a type of isoquinoline, a class of compounds that are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences due to their various bioactivities and useful physical properties .
Synthesis Analysis
Fluorinated isoquinolines, such as “this compound”, have attracted widespread attention as important components of pharmaceuticals and materials. Their unique characteristics, such as biological activities and light-emitting properties, have led to the synthesis of a number of fluorinated isoquinolines . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The exact structure can be found in databases like PubChem .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 226.04 g/mol . More detailed physical and chemical properties may be found in specialized chemical databases .
Applications De Recherche Scientifique
Synthesis and Drug Discovery
1-Bromo-5-fluoroisoquinoline serves as a pivotal intermediate in drug discovery, particularly in the synthesis of complex quinazoline derivatives. A notable example is its role in the telescoping process to synthesize key intermediates for medicinal chemistry, enhancing yield and purity while reducing the number of isolation steps. This advancement significantly accelerates the supply of critical compounds to medicinal laboratories, highlighting its utility in streamlining drug discovery processes (Nishimura & Saitoh, 2016).
Antibacterial Activity
Compounds derived from this compound, such as quinoline derivatives, have been investigated for their potent antibacterial properties. Research into these derivatives has revealed significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to current antibiotics. This research underscores the potential of this compound derivatives in developing new antibacterial agents that could address the growing issue of antibiotic resistance (Hayashi et al., 2002).
Anticancer Applications
The structural flexibility of this compound allows for the creation of various derivatives with significant anticancer activities. For example, certain quinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, outperforming traditional chemotherapy agents like 5-fluorouracil in some cases. These findings suggest that derivatives of this compound hold promise for the development of new anticancer drugs (Köprülü et al., 2018).
Magnetic Properties and Material Science
Research into the molecular solids based on this compound derivatives has provided insights into their unique magnetic properties. These studies not only contribute to our understanding of molecular magnetism but also open up new avenues for the application of these compounds in material science, particularly in the development of magnetic materials and sensors (Ni et al., 2005).
Orientations Futures
Mécanisme D'action
Target of Action
Isoquinolines, a class of compounds to which 1-bromo-5-fluoroisoquinoline belongs, are known to interact with various biological targets
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, including binding to receptors or enzymes, which can lead to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
It’s worth noting that isoquinolines are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may also participate in similar biochemical pathways.
Result of Action
Fluorinated isoquinolines, a group to which this compound belongs, are known for their unique characteristics such as biological activities and light-emitting properties
Action Environment
The stability and reactivity of similar compounds, such as those involved in the suzuki–miyaura coupling, can be influenced by factors such as temperature, ph, and the presence of other chemicals
Analyse Biochimique
Biochemical Properties
1-Bromo-5-fluoroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to interact with certain proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in either inhibition or activation of the target biomolecule, depending on the specific context. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage control when using this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its biological activity and toxicity, making it important to understand these pathways for its effective use in research and therapy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of this compound can be influenced by targeting signals or post-translational modifications, which direct the compound to specific sites within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-bromo-5-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUXEDGAYKKLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857367 | |
| Record name | 1-Bromo-5-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-30-3 | |
| Record name | 1-Bromo-5-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
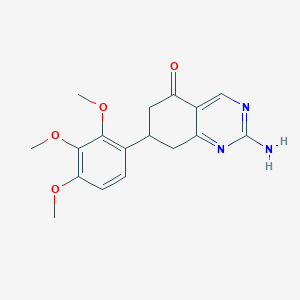
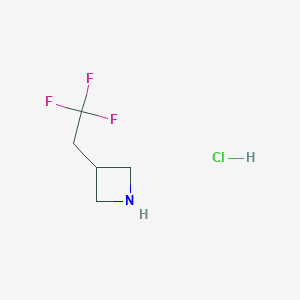


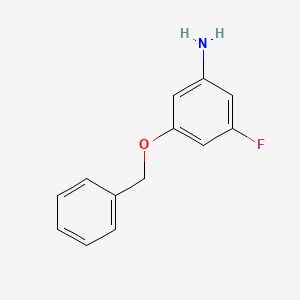
![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)
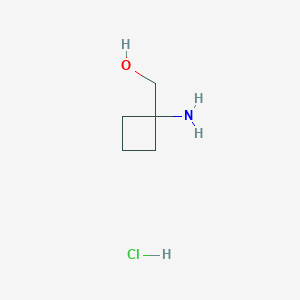
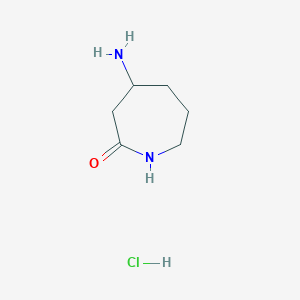
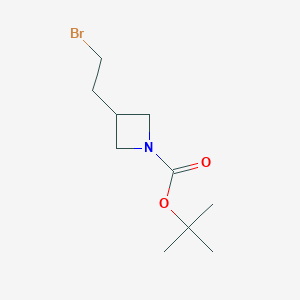
![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)
